molecular formula C9H14O2 B13455103 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde

4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde

Cat. No.: B13455103
M. Wt: 154.21 g/mol
InChI Key: NNLNXJSOQSWFOZ-UHFFFAOYSA-N
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Description

4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde is an organic compound with a unique bicyclic structure. It is characterized by a fused ring system that includes an oxygen atom, making it an oxabicyclo compound. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid with reducing agents to form the corresponding aldehyde . The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbon adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid.

    Reduction: 4-Methyl-2-oxabicyclo[2.2.2]octane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde: Similar structure but with a different substitution pattern.

    Bicyclo[2.2.2]octane, 1-methoxy-4-methyl-: Contains a methoxy group instead of an aldehyde.

Uniqueness

4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This combination of features makes it particularly useful in synthetic chemistry and as a probe in biological studies .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde

InChI

InChI=1S/C9H14O2/c1-8-2-4-9(6-10,5-3-8)11-7-8/h6H,2-5,7H2,1H3

InChI Key

NNLNXJSOQSWFOZ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(OC2)C=O

Origin of Product

United States

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